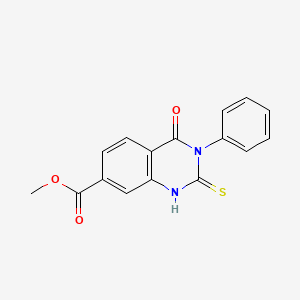

Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

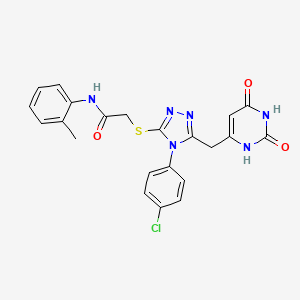

“Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate” is a chemical compound with the CAS Number: 514857-29-5. It has a molecular weight of 312.35 . The IUPAC name for this compound is methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydro-7-quinazolinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12N2O3S/c1-21-15(20)10-7-8-12-13(9-10)17-16(22)18(14(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,22) . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Antibacterial Agent Synthesis

Research has demonstrated the synthesis of quinolines, including structures similar to Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate, revealing their significant antibacterial activities. These compounds exhibit a greater in vitro antibacterial activity against Gram-positive organisms compared to Gram-negative ones, suggesting their potential use as selective antibacterial agents (Cooper et al., 1990).

Antimicrobial Agent Development

Further studies have synthesized new quinazolines as potential antimicrobial agents, where derivatives have shown effective antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2007). This underscores the chemical's utility in developing broad-spectrum antimicrobial agents.

Antimicrobial Activity Enhancement

Research involving the synthesis of quinazolinone and thiazolidinone derivatives has further established the potential of these compounds, including those akin to Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate, in antimicrobial applications. These studies have shown that certain modifications to the quinazoline structure can enhance antimicrobial efficacy, highlighting the compound's role in creating more potent antimicrobial agents (Desai et al., 2011).

Structural and Synthetic Studies

Catalyst Use in Synthesis

The compound has also been studied in the context of its synthesis methodologies, with research indicating that certain catalysts can facilitate the synthesis of quinoline derivatives through efficient, clean, and simple methods. This not only provides a pathway to produce Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate but also opens avenues for synthesizing related compounds with potential pharmaceutical applications (Khaligh, 2014).

Propriétés

IUPAC Name |

methyl 4-oxo-3-phenyl-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-21-15(20)10-7-8-12-13(9-10)17-16(22)18(14(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMGBQNWQGFRSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2682052.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682054.png)

![Acetic acid, 2-[(2-methoxyethyl)thio]-, methyl ester](/img/structure/B2682057.png)

![Diethyl 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyisophthalate](/img/structure/B2682059.png)

![4-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2682060.png)

![6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2682065.png)

![Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2682067.png)

![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)